1,11-Diazido-3,6,9-trioxaundecane is a synthetic compound characterized by the presence of two azide functional groups and a trioxaundecane backbone. Its chemical formula is and it has a molecular weight of approximately 244.25 g/mol . The compound is classified as an oligoether spacer and linker, making it particularly useful in various chemical applications, especially in bioconjugation and polymer chemistry.
1.11-Diazido-3,6,9-trioxaundecane functions as a homobifunctional linker in click chemistry experiments. It possesses two azide groups at each end of a hydrophilic polyethylene glycol (PEG) spacer []. These azide groups readily undergo a 1,3-dipolar cycloaddition reaction with terminal alkynes or cyclooctynes to form stable triazole linkages []. This copper-catalyzed or strain-promoted reaction allows researchers to efficiently conjugate various biomolecules like antibodies, proteins, and drugs [].
The ability of 1,11-Diazido-3,6,9-trioxaundecane to form stable linkages between biomolecules finds applications in various bioconjugation reactions. Here are some examples:
While specific biological activity data for 1,11-Diazido-3,6,9-trioxaundecane is limited, compounds with azide functionalities are often explored for their potential in drug delivery systems and targeted therapies. The ability of azides to form stable conjugates with biomolecules makes them attractive for use in biological studies and applications.
Synthesis of 1,11-Diazido-3,6,9-trioxaundecane typically involves the following steps:
1,11-Diazido-3,6,9-trioxaundecane finds its applications primarily in:
Interaction studies involving 1,11-Diazido-3,6,9-trioxaundecane focus on its reactivity with various alkyne-containing compounds. These studies help elucidate the kinetics and mechanisms of the click reactions it undergoes. Research indicates that the efficiency of these interactions can be influenced by factors such as solvent choice and temperature conditions during the reaction .
Several compounds share structural similarities with 1,11-Diazido-3,6,9-trioxaundecane. Here are a few notable examples:
1,11-Diazido-3,6,9-trioxaundecane stands out due to its specific arrangement of ether linkages combined with dual azide functionalities. This configuration allows for versatile